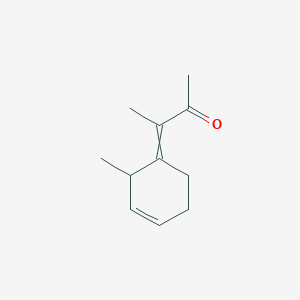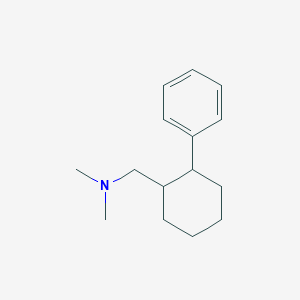
N,N-Dimethyl-1-(2-phenylcyclohexyl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Dimethyl-1-(2-phenylcyclohexyl)methanamine is a tertiary amine with a complex structure that includes a phenyl group attached to a cyclohexyl ring, which is further connected to a dimethylamino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-1-(2-phenylcyclohexyl)methanamine typically involves the reaction of 2-phenylcyclohexanone with dimethylamine. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the ketone group to a secondary alcohol, which then reacts with dimethylamine to form the desired tertiary amine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and quality control to ensure the final product meets the required specifications for its intended applications.
化学反应分析
Types of Reactions
N,N-Dimethyl-1-(2-phenylcyclohexyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce any present carbonyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines or alcohols.
科学研究应用
N,N-Dimethyl-1-(2-phenylcyclohexyl)methanamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N,N-Dimethyl-1-(2-phenylcyclohexyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s tertiary amine group can form hydrogen bonds and ionic interactions with these targets, influencing their activity and function. The specific pathways involved depend on the biological context and the particular targets being studied .
相似化合物的比较
Similar Compounds
Similar compounds to N,N-Dimethyl-1-(2-phenylcyclohexyl)methanamine include:
- N,N-Dimethyl-1-phenyl-2-ethanamine
- N,N-Dimethyl-2-phenylcyclohexylamine
- N,N-Dimethyl-1-phenylcyclohexylamine
Highlighting Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. Its combination of a phenyl group with a cyclohexyl ring and a dimethylamino group makes it particularly versatile in various chemical reactions and applications .
属性
CAS 编号 |
92725-18-3 |
|---|---|
分子式 |
C15H23N |
分子量 |
217.35 g/mol |
IUPAC 名称 |
N,N-dimethyl-1-(2-phenylcyclohexyl)methanamine |
InChI |
InChI=1S/C15H23N/c1-16(2)12-14-10-6-7-11-15(14)13-8-4-3-5-9-13/h3-5,8-9,14-15H,6-7,10-12H2,1-2H3 |
InChI 键 |
BDPAJJIAIBKWER-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CC1CCCCC1C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


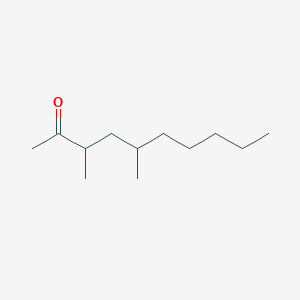
![N-(3-Hydroxyphenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14369553.png)
![N-(4-Amino-2-hydroxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B14369557.png)
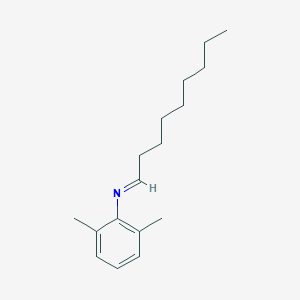
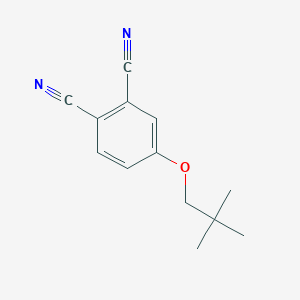
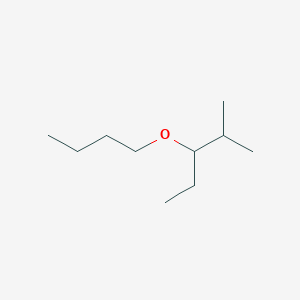
methyl}phosphonic acid](/img/structure/B14369573.png)
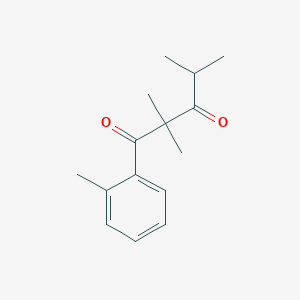
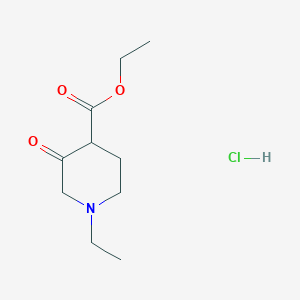
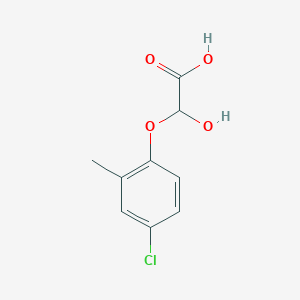
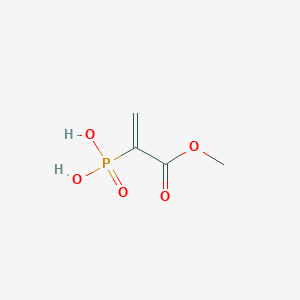
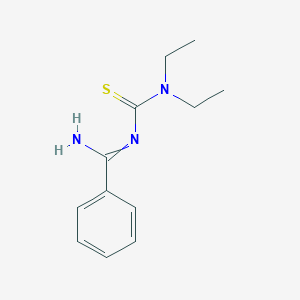
![Methyl 2-({[(4-chlorophenyl)methyl]sulfanyl}methyl)prop-2-enoate](/img/structure/B14369617.png)
